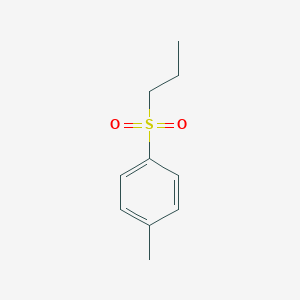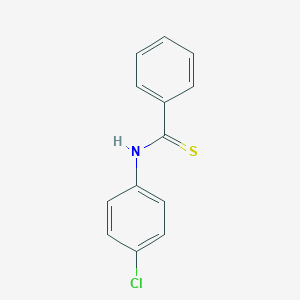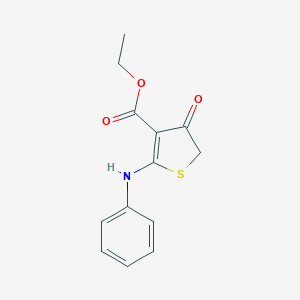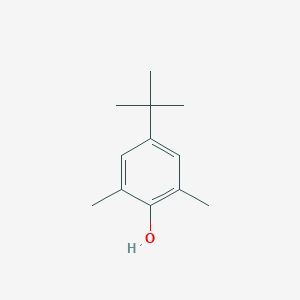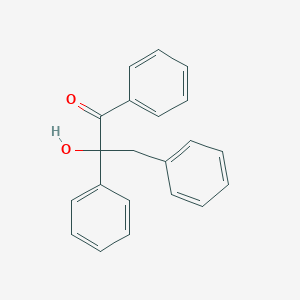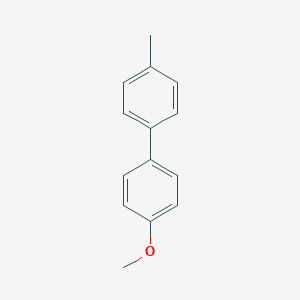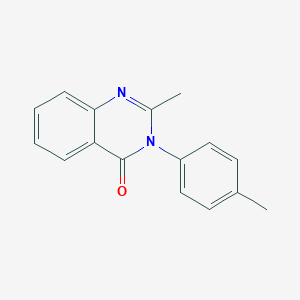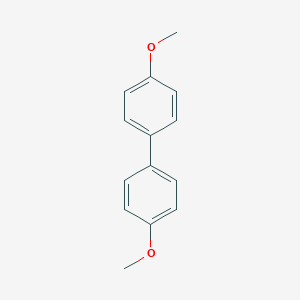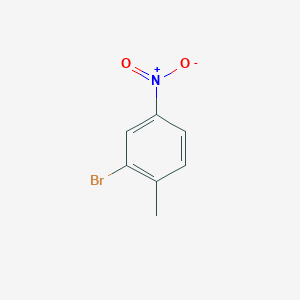![molecular formula C13H24O4 B188876 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 5703-87-7](/img/structure/B188876.png)
3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane, also known as DPTU, is a spiroacetal compound that has been studied for its potential applications in various scientific fields. This compound has a unique molecular structure that makes it an interesting topic for research.
Mecanismo De Acción
The mechanism of action of 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane is not fully understood. However, it is believed that 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane may interact with cellular membranes and alter their properties. This may lead to changes in cellular function and signaling pathways.
Biochemical and Physiological Effects:
3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane can reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane in lab experiments is its unique molecular structure, which allows for the synthesis of various compounds and polymers. However, one limitation of using 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane. One direction is to further study the mechanism of action of 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane and its interactions with cellular membranes. Another direction is to explore the potential use of 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane as a drug delivery system for targeted therapies. Additionally, there is potential for the development of new spiroacetal-based polymers using 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane as a building block.
Métodos De Síntesis
The synthesis of 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves the reaction of propyl aldehyde with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with acetic anhydride to form 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This synthesis method has been studied and optimized for high yield and purity.
Aplicaciones Científicas De Investigación
3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been studied for its potential applications in various scientific fields, including organic chemistry, material science, and biomedical engineering. In organic chemistry, 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been used as a reagent for the synthesis of various compounds. In material science, 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been used as a building block for the synthesis of spiroacetal-based polymers. In biomedical engineering, 3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been studied for its potential use as a drug delivery system.
Propiedades
Número CAS |
5703-87-7 |
|---|---|
Nombre del producto |
3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
3,9-dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O4/c1-3-5-11-14-7-13(8-15-11)9-16-12(6-4-2)17-10-13/h11-12H,3-10H2,1-2H3 |
Clave InChI |
AAEMVLVCGTYKOQ-UHFFFAOYSA-N |
SMILES |
CCCC1OCC2(CO1)COC(OC2)CCC |
SMILES canónico |
CCCC1OCC2(CO1)COC(OC2)CCC |
Otros números CAS |
5703-87-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)

